molecular formula C22H23N3O2 B12703316 4-(((2,3-Dihydro-2-methyl-1H-indol-1-yl)imino)methyl)-1-methylquinolinium acetate CAS No. 83968-98-3

4-(((2,3-Dihydro-2-methyl-1H-indol-1-yl)imino)methyl)-1-methylquinolinium acetate

Cat. No.: B12703316
CAS No.: 83968-98-3
M. Wt: 361.4 g/mol
InChI Key: KAJZFTITULYPDY-UHFFFAOYSA-M
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Description

4-(((2,3-Dihydro-2-methyl-1H-indol-1-yl)imino)methyl)-1-methylquinolinium acetate is a complex organic compound that features a quinolinium core linked to an indole derivative

Preparation Methods

The synthesis of 4-(((2,3-Dihydro-2-methyl-1H-indol-1-yl)imino)methyl)-1-methylquinolinium acetate typically involves multiple steps:

Mechanism of Action

The mechanism of action of 4-(((2,3-Dihydro-2-methyl-1H-indol-1-yl)imino)methyl)-1-methylquinolinium acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

CAS No.

83968-98-3

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

(E)-N-(2-methyl-2,3-dihydroindol-1-yl)-1-(1-methylquinolin-1-ium-4-yl)methanimine;acetate

InChI

InChI=1S/C20H20N3.C2H4O2/c1-15-13-16-7-3-5-9-19(16)23(15)21-14-17-11-12-22(2)20-10-6-4-8-18(17)20;1-2(3)4/h3-12,14-15H,13H2,1-2H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

KAJZFTITULYPDY-UHFFFAOYSA-M

Isomeric SMILES

CC1CC2=CC=CC=C2N1/N=C/C3=CC=[N+](C4=CC=CC=C34)C.CC(=O)[O-]

Canonical SMILES

CC1CC2=CC=CC=C2N1N=CC3=CC=[N+](C4=CC=CC=C34)C.CC(=O)[O-]

Origin of Product

United States

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